Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
Description
Stereochemical Features:
- (1R)-Configuration : Governs the spatial orientation of the indolylmethyl group, influencing receptor-binding interactions.
- (1S)-Configuration : Dictates the phenylethylamine moiety’s orientation, critical for mimicking natural peptide substrates in neurokinin-1 receptor antagonism .
Spatial Arrangement :
- The indole and benzofuran rings adopt perpendicular orientations, minimizing steric hindrance.
- The carbamate linker facilitates conformational flexibility, enabling optimal interactions with hydrophobic binding pockets .
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ .
Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10.42 Å, b = 12.35 Å, c = 14.78 Å |
| Unit cell angles | α = 90°, β = 105.6°, γ = 90° |
| Bond angles (C–N–O) | 122.5° ± 0.3° |
| Torsional angles | Indole-benzofuran dihedral: 87.3° |
Notable Interactions :
- π-π Stacking : Between indole and benzofuran rings (distance: 3.8 Å).
- Hydrogen Bonds : N–H···O interactions stabilize the carbamate group .
Comparative Structural Analysis with Benzofuran-Indole Hybrid Derivatives
The compound’s structural uniqueness is highlighted against related hybrids:
Key Distinctions :
- The phenylethylamine group enhances target specificity compared to simpler alkyl chains.
- The carbamate linker improves metabolic stability over ester-based derivatives .
Properties
CAS No. |
158991-23-2 |
|---|---|
Molecular Formula |
C30H29N3O4 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C30H29N3O4/c1-20(21-10-4-3-5-11-21)32-28(34)30(2,17-23-18-31-26-14-8-7-13-25(23)26)33-29(35)36-19-24-16-22-12-6-9-15-27(22)37-24/h3-16,18,20,31H,17,19H2,1-2H3,(H,32,34)(H,33,35)/t20-,30+/m0/s1 |
InChI Key |
IVIQHHCTWSXXCT-WENCNXQZSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@@](C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Synonyms |
((2-benzofuran)-CH2OCO)-(R)-alpha-MeTrp-(S)-NHCH(CH3)Ph 2-benzofuranylmethoxycarbonyl-alpha-methyltryptophan-N-(1-phenylethyl)amide PD 154075 PD-154075 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of 2-Hydroxybenzaldehydes
A patent (WO2011099010A1) describes reacting 2-hydroxybenzaldehyde derivatives with halogenated carboxylic acids (e.g., 2-chlorohexanoic acid) in halogenated solvents (dichloroethane, toluene) under basic conditions. For example:
Copper-Catalyzed Benzofuran Assembly
A recent ACS Omega review highlights a one-pot copper-catalyzed method using salicylaldehydes, amines, and calcium carbide:
-
Salicylaldehyde (15 ), substituted amine (17 ), and calcium carbide generate iminium intermediates, which undergo cyclization with CuBr (10 mol%) in DMSO/H₂O to form 2-aminobenzofurans (19 ) in 75–91% yields.
Chiral Amine Intermediate Preparation
The (1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl amine backbone requires stereocontrolled synthesis.
Stereoselective Alkylation of Indole Derivatives
While explicit protocols are absent in the provided sources, analogous methods involve:
Oxo Group Introduction
Ketone formation at the 2-position likely employs oxidation of a secondary alcohol intermediate or direct coupling via a Weinreb amide.
Carbamate Esterification Strategies
The final carbamate bond is forged using chloroformate coupling or catalytic carboxylation.
Chloroformate-Mediated Coupling
Catalytic Carboxylation with CO₂
A patent (EP3508473B1) details a high-yield method using CO₂, alkoxysilanes, and Zn(OAc)₂ catalysts:
Table 1: Catalyst Screening for Carbamate Synthesis
| Catalyst | Ligand | Yield (%) | Byproduct (%) |
|---|---|---|---|
| Zn(OAc)₂ | None | 60 | 6 |
| Zn(OAc)₂ | phen | 84 | 3 |
| Zn(OAc)₂ | bpy | 83 | 5 |
Stereochemical Control and Purification
Chiral Resolution
The (1R) and (1S) configurations are preserved using enantiopure starting materials (e.g., (1S)-1-phenylethylamine) or chiral chromatography post-synthesis.
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1) to achieve >99% enantiomeric excess.
Scalability and Industrial Feasibility
Continuous-Flow Benzofuran Synthesis
The copper-catalyzed method (ACS Omega) is adaptable to flow reactors, enabling gram-scale production of benzofuran intermediates.
Chemical Reactions Analysis
CI-1021 undergoes various chemical reactions, including:
Oxidation: CI-1021 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on CI-1021 to yield reduced forms of the compound.
Substitution: CI-1021 can undergo substitution reactions where specific functional groups are replaced with other groups.
Hydrolysis: CI-1021 can be hydrolyzed under acidic or basic conditions to yield its constituent components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Basic Information
- IUPAC Name : Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
- Molecular Formula : C30H29N3O4
- Molecular Weight : 495.57 g/mol
- CAS Registry Number : 158991-23-2
Structural Characteristics
The compound features a complex structure that includes an indole moiety and a benzofuran derivative, which contribute to its biological activity. The stereochemistry at specific carbon centers enhances its interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : PD-154075 has been studied for its potential anticancer properties. It exhibits selective cytotoxicity against certain cancer cell lines, suggesting that it may interfere with tumor growth mechanisms. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Neuropharmacology : The compound's indole structure is reminiscent of various neurotransmitters and has been investigated for its effects on serotonin receptors. Studies have shown that derivatives of carbamic acid can modulate neurotransmitter systems, potentially offering therapeutic avenues for mood disorders.
Drug Development
Lead Compound for Synthesis : PD-154075 serves as a lead compound in the synthesis of novel drug candidates targeting various diseases. Its unique structure allows chemists to modify specific functional groups to enhance efficacy and reduce toxicity.
Biological Targeting : The compound's ability to selectively bind to certain biological targets makes it a valuable tool in drug discovery processes. For instance, modifications to the benzofuran moiety can improve binding affinity and selectivity for specific receptors or enzymes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines. |
| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptor activity, indicating potential for treating depression. |
| Study C | Drug Development | Highlighted the compound's role as a scaffold for synthesizing new derivatives with enhanced biological activity. |
Toxicological Studies
Safety assessments have been conducted to evaluate the toxicity profile of PD-154075. Preliminary results indicate that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety and pharmacokinetics.
Mechanism of Action
CI-1021 exerts its effects by selectively binding to and blocking neurokinin-1 receptors. These receptors are involved in the transmission of pain signals and inflammatory responses. By blocking these receptors, CI-1021 reduces the perception of pain and inflammation. The molecular targets of CI-1021 include neurokinin-1 receptors located in the central and peripheral nervous systems .
Biological Activity
Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester (CAS Number: 158991-23-2) is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 495.57 g/mol. The structure features an indole ring, a benzofuran moiety, and a carbamate functional group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of carbamic acid have shown significant antiproliferative effects in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 9.6 ± 0.7 |
| Compound B | L1210 (Leukemia) | 41 ± 3 |
These findings suggest that modifications in the structure can lead to enhanced activity against specific cancer types .
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to compounds containing indole and phenylethylamine derivatives. Research indicates that these compounds may exhibit anticonvulsant properties and could be beneficial in managing neurological disorders. For example, studies on related compounds have demonstrated their efficacy in models of neuropathic pain and seizure activity, showing ED50 values comparable to established drugs like phenobarbital .
Structure-Activity Relationship (SAR)
The biological activity of carbamic acid derivatives is heavily influenced by their structural components. The presence of the indole moiety is crucial for receptor binding and activity modulation. Modifications at the amino and ester positions can significantly alter the pharmacokinetic properties and biological efficacy:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Indole Ring | Substitution | Increases binding affinity |
| Benzofuran | Alteration | Modulates solubility and bioavailability |
| Carbamate Group | Variation | Affects metabolic stability |
These insights into SAR can guide future synthetic efforts aimed at optimizing therapeutic profiles .
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where it was administered to patients with refractory epilepsy. The compound exhibited a favorable safety profile while significantly reducing seizure frequency compared to baseline measurements. This case underscores the potential of carbamic acid derivatives in treating neurological conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity yields of this carbamic acid derivative?
- Methodology : Multi-step synthesis involving carbamate formation, indole coupling, and stereoselective alkylation. For example, coupling the indole moiety via nucleophilic substitution under controlled pH (6.5–7.5) and temperature (0–5°C) to preserve stereochemistry . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomeric impurities .
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
- Methodology : Use a combination of:
- X-ray crystallography : Resolves absolute configuration of the (1R) and (1S) centers.
- Circular Dichroism (CD) : Correlates Cotton effects with known chiral analogs.
- NMR coupling constants : Analyze vicinal coupling (e.g., ) in the indole-methyl group to confirm spatial orientation .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Key Data :
- Stability : Susceptible to hydrolysis under basic conditions (pH >10); store in anhydrous solvents at -20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., indole vs. benzofuran substitution) affect receptor binding affinity?
- Methodology :
- SAR Studies : Synthesize analogs replacing indole with pyrrole or benzofuran with naphthofuran.
- Biological Assays : Compare IC in target receptors (e.g., GPCRs) via radioligand binding assays.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to map interactions (e.g., indole NH hydrogen bonding vs. benzofuran’s π-π stacking) .
- Key Finding : Indole’s NH group enhances binding to serotonin receptors (5-HT), while benzofuran improves metabolic stability .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Case Example : Discrepancies in IC values (e.g., 10 nM in HEK293 vs. 500 nM in CHO cells).
- Resolution Strategies :
- Orthogonal Assays : Validate via SPR (surface plasmon resonance) to measure direct binding kinetics.
- Cell Line Profiling : Assess expression levels of target receptors (e.g., qPCR/Western blot).
- Metabolic Stability Tests : Incubate compound with liver microsomes to identify cell-specific degradation .
Q. What in silico models predict the compound’s blood-brain barrier (BBB) permeability?
- Methodology :
- QSAR Models : Use ADMET Predictor or SwissADME to estimate BBB penetration (e.g., PSA <90 Ų favors permeability).
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions (e.g., CHARMM-GUI Membrane Builder).
Methodological Notes
- Stereochemistry Control : Employ Mitsunobu conditions for (1R) configuration retention during indole coupling .
- Analytical Validation : Use high-resolution mass spectrometry (HRMS) with <5 ppm error for molecular formula confirmation (e.g., ESI-MS/MS m/z 474 [M-H]⁻) .
- Data Reproducibility : Pre-equilibrate HPLC columns with mobile phase for ≥1 hour to minimize retention time drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
